

patch-clamp recording techniques for MET channel block analysis

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *ORC-13661 HCl*

CAS No.: *1589571-77-6*

Cat. No.: *B609762*

[Get Quote](#)

Application Note: Patch-Clamp Recording Techniques for MET Channel Block Analysis

Abstract & Introduction

The Mechano-Electrical Transduction (MET) channel, formed primarily by the TMC1/TMC2 complex in mammalian hair cells, is the gatekeeper of auditory perception. It converts mechanical stimuli into electrical signals with microsecond latency. Blocking these channels is a critical assay for two divergent goals: (1) Ototoxicity Screening, particularly for aminoglycoside antibiotics (e.g., dihydrostreptomycin, gentamicin) which enter hair cells via MET channels to trigger apoptosis; and (2) Drug Discovery, identifying protective agents that reversibly block MET currents to prevent noise-induced or drug-induced hearing loss.

This guide details the protocol for isolating MET currents in the Organ of Corti and analyzing channel block using whole-cell voltage-clamp techniques. Unlike standard ion channel assays, MET recording requires precise mechanical stimulation coupled with rapid solution exchange. We prioritize Fluid Jet stimulation in this protocol, as it allows for simultaneous mechanical deflection and pharmacological application without the physical damage risks associated with stiff-probe techniques.

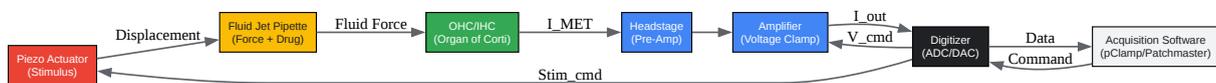
Experimental Configuration & Rig Design

Successful MET recording requires a vibration-isolated system capable of simultaneous differential interference contrast (DIC) imaging and high-speed mechanical stimulation.

Hardware Requirements

- Microscope: Fixed-stage upright microscope with 60x or 100x water-immersion objective (NA > 0.9).
- Amplifier: Axon MultiClamp 700B or HEKA EPC10 (high bandwidth required; MET activation time constant is <math><50 \mu\text{s}</math>).
- Stimulator: High-speed Piezo-electric actuator driving a Fluid Jet pipette.
 - Why Fluid Jet? Stiff glass probes can tear tip links during drug perfusion. A fluid jet applies force uniformly across the bundle and can be used to deliver the drug itself.
- Perfusion: Gravity-fed local perfusion pencil (multi-barrel) positioned <math><50 \mu\text{m}</math> from the tissue for rapid exchange (<math><100 \text{ ms}</math>).

Visualizing the Signal Path



[Click to download full resolution via product page](#)

Figure 1: Signal pathway for MET recording. The Fluid Jet serves as the mechanical actuator. The piezo driver must be synchronized with the digitizer to correlate bundle displacement with current onset.

Biological Preparation & Solutions

Causality in Solution Design: To isolate MET currents, we must eliminate the massive voltage-gated K^+ currents (

,

,

) that dominate the hair cell membrane. Therefore, Cesium (Cs⁺) is used as the primary internal cation.

Internal Calcium Buffering:

- Low BAPTA (0.1 mM): Use if you want to observe adaptation (the channel closing despite sustained stimulus).
- High BAPTA (1 - 10 mM): Use for Blocker Analysis. High buffering removes adaptation, creating a "square" current step. This makes measuring the steady-state blocking effect significantly more accurate.

Table 1: Optimized Recording Solutions

Component	Intracellular (Pipette)	Extracellular (Bath)	Function
Base Salt	135 mM CsCl	137 mM NaCl	Cs ⁺ blocks K ⁺ channels; Na ⁺ carries MET current.
Buffer	10 mM HEPES	10 mM HEPES	pH Maintenance (7.2 - 7.4).
Ca ²⁺ Control	3 mM Mg-ATP	1.3 mM CaCl ₂	ATP supports adaptation; Extracellular Ca ²⁺ sets
Chelator	1 mM BAPTA	-	Buffers internal Ca ²⁺ to remove adaptation.
Energy	5 mM Phosphocreatine	5.8 mM D-Glucose	Metabolic support.
Osmolarity	~290 mOsm	~300 mOsm	Slightly higher external Osm prevents cell swelling.

Protocol: MET Channel Isolation & Block

Step 1: Whole-Cell Configuration

- Approach the Outer Hair Cell (OHC) or Inner Hair Cell (IHC) at a 45° angle.
- Apply positive pressure to clean the membrane surface.
- Form a GΩ seal. Critical: Do not apply suction too aggressively; hair cells are fragile.
- Rupture the patch to enter whole-cell mode.
- Validation:

should be < 15 MΩ.^[1] If

> 20 MΩ, the voltage error will distort the fast MET kinetics. Discard the cell.

Step 2: Mechanical Stimulation (Fluid Jet)

- Position the fluid jet pipette (tip diameter 5-10 μm) approximately 5-10 μm from the hair bundle.
- Apply a sinusoidal stimulus (50 Hz) or step protocols to verify channel function.
- Criteria: A healthy OHC should show a maximal MET current () > 400 pA at -80 mV.

Step 3: Pharmacological Block Protocol

To analyze a blocker (e.g., Dihydrostreptomycin - DHS), use the following sequence:

- Baseline: Record in standard extracellular solution (5 sweeps).
- Perfusion: Switch local perfusion to Drug Solution. Wait 30-60 seconds for equilibration.
- Voltage Step Protocol (IV Curve):

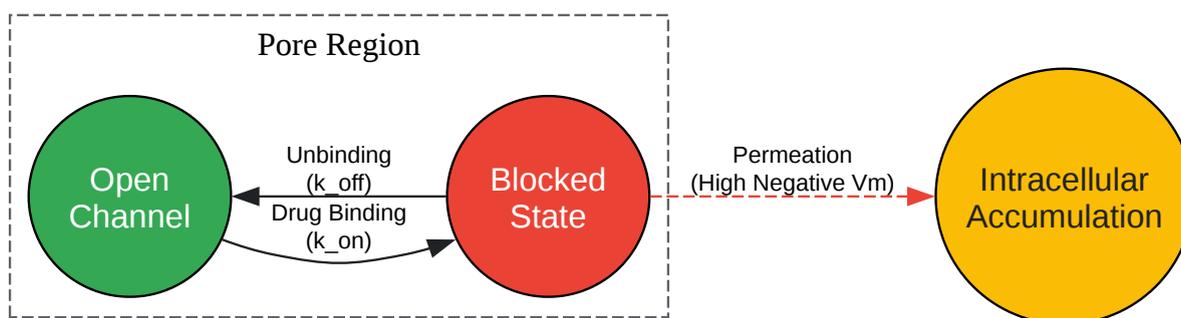
- Hold at -80 mV.
- Step to potentials ranging from -120 mV to +100 mV (in 20 mV increments).
- Apply a saturating mechanical step (fluid jet) at each voltage.
- Washout: Return to control solution to verify reversibility. Irreversible loss indicates cell death or tip-link breakage, not drug block.

Mechanistic Analysis: Permeant vs. Impermeant Block

Understanding how a drug blocks is as important as if it blocks. Many MET blockers (Aminoglycosides, FM1-43) are permeant blockers. They enter the pore, block current transiently, and then pass into the cytoplasm if the driving force is strong enough.

The Kinetic Model

The block is voltage-dependent.[2][3][4] At hyperpolarized potentials (e.g., -150 mV), the electrical driving force is so strong that the positively charged blocker is pulled through the channel, relieving the block.



[Click to download full resolution via product page](#)

Figure 2: Kinetic states of MET channel block. Note the "Permeated" path which becomes significant for aminoglycosides at extreme negative potentials.

Quantifying the Block

1. Dose-Response (Hill Plot): Calculate the fractional block at a fixed potential (usually -80 mV).

- : Concentration at half-maximal block.
- : Hill coefficient (cooperativity).

2. Voltage Dependence (Woodhull Model): Plot the ratio

against Membrane Potential (

).

- : Valency of the blocker (e.g., +2 for DHS).
- : Electrical distance (fraction of the field the blocker senses, usually 0.4 - 0.6 for MET channels).

Troubleshooting & Validation

- Leak Subtraction: MET currents are small. Use P/4 leak subtraction protocols in your software to remove capacitive transients and linear leak, ensuring the current measured is purely transduction-mediated.
- Rundown: MET currents "run down" (decrease) over time, often due to loss of PIP2 or tip-link tension.
 - Fix: Add 10 μ M PIP2 to the internal solution if recording > 10 mins.
 - Fix: Always bracket drug applications with control sweeps. If the final control is <80% of the initial control, discard the data.
- Mechanical Artifacts: If the fluid jet is too close, it causes a "stimulus artifact" (physical movement of the pipette).
 - Check: Record a sweep with the fluid jet active but the piezo off. If you see current, your perfusion flow is mechanically gating the channel. Adjust the gravity feed height.

References

- Ricci, A. J., & Fettiplace, R. (1998). Calcium buffering and the kinetics of the mechano-electrical transducer channel in turtle hair cells. *The Journal of Physiology*.
- Gale, J. E., et al. (2001). FM1-43 dye behaves as a permeant blocker of the hair-cell mechanotransducer channel.[5] *The Journal of Neuroscience*.
- Marcotti, W., et al. (2005). The block of the mechano-electrical transducer channel by dihydrostreptomycin in chick cochlear hair cells. *The Journal of Physiology*.
- Pan, B., et al. (2013). TMC1 and TMC2 are components of the mechanotransduction channel in hair cells.[6] *Science*.
- Beurg, M., et al. (2009). Localization of inner hair cell mechanotransducer channels using high-speed calcium imaging. *Nature Neuroscience*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- [2. sussex.figshare.com](https://www.sussex.figshare.com) [[sussex.figshare.com](https://www.sussex.figshare.com)]
- [3. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [4. Redirecting](#) [linkinghub.elsevier.com]
- [5. jneurosci.org](https://www.jneurosci.org) [[jneurosci.org](https://www.jneurosci.org)]
- [6. Mechanosensory hair cells express two molecularly distinct mechanotransduction channels - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [patch-clamp recording techniques for MET channel block analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609762#patch-clamp-recording-techniques-for-met-channel-block-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com